molecular formula C22H21Cl2N3O3 B2592589 N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-78-2

N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2592589
M. Wt: 446.33
InChI Key: ZNOWYEAAYHOXKD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Structure and Interactions

  • A study by Kant, Gupta, Kapoor, Shripanavar, & Banerjee (2012) analyzed a structurally similar compound, focusing on its molecular interactions and crystal structure. This provides insights into the physical and chemical properties essential for understanding the compound's behavior in different applications.

Antimicrobial and Antifungal Activity

  • Research by Doležal et al. (2010) explored the antimicrobial and antifungal activities of pyrazinamide analogues, which include compounds structurally similar to the one . This study contributes to understanding the potential therapeutic applications of these compounds.

Synthesis and Structural Modifications

  • A study by Francisco et al. (2002) investigated the synthesis and structure-activity relationships of amide and hydrazide analogues of a similar compound. This research is critical for the development of new drugs and materials based on these molecular frameworks.

Molecular Docking and Computational Studies

  • Research conducted by Patil et al. (2021) on piperazine and triazolo-pyrazine derivatives, which are structurally related, involved molecular docking studies. These studies are vital for predicting how these compounds might interact with biological targets, paving the way for new drug development.

Antibacterial Activities and Derivatives Synthesis

  • A study by Bildirici, Şener, & Tozlu (2007) focused on synthesizing derivatives of a similar compound and evaluating their antibacterial activities. This research contributes to the understanding of how structural changes in these compounds can impact their biological activities.

Novel Analogues and Alkaloid Synthesis

  • Research by Voievudskyi et al. (2016) described the synthesis of novel analogues of natural alkaloids using a similar compound. This study aids in the development of new drugs with potential therapeutic benefits.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-29-19-8-5-14(12-20(19)30-2)21-18-4-3-9-26(18)10-11-27(21)22(28)25-15-6-7-16(23)17(24)13-15/h3-9,12-13,21H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOWYEAAYHOXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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